4-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.
Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-aminosulfonylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with nucleophiles such as alkoxides or amines.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the sulfonyl and fluorophenyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenoxy)butanoic acid: Lacks the sulfonyl and fluorophenyl groups.
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide: Lacks the dichlorophenoxy group.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both dichlorophenoxy and fluorophenyl groups enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H19Cl2FN2O4S |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C22H19Cl2FN2O4S/c23-15-3-12-21(20(24)14-15)31-13-1-2-22(28)26-17-8-10-19(11-9-17)32(29,30)27-18-6-4-16(25)5-7-18/h3-12,14,27H,1-2,13H2,(H,26,28) |
InChI Key |
RPIBUNFJTBWGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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